2,6-Dichlorocapronic acid xylidide
Description
Properties
IUPAC Name |
2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-10-6-5-7-11(2)13(10)17-14(18)12(16)8-3-4-9-15/h5-7,12H,3-4,8-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPMUNZBGKBWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(CCCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254276 | |
| Record name | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037184-07-8 | |
| Record name | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1037184-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037184078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLORO-N-(2,6-DIMETHYLPHENYL)HEXANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4I7LD5FD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acylation of 2,6-Dimethylaniline with 2,6-Dichlorohexanoyl Chloride
The most direct route involves the nucleophilic acyl substitution between 2,6-dimethylaniline and 2,6-dichlorohexanoyl chloride. This method aligns with general amide synthesis principles, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Reaction Conditions:
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran
-
Base: Triethylamine (2.5 equivalents) to scavenge HCl
-
Temperature: 0–5°C initially, followed by gradual warming to room temperature
-
Time: 12–24 hours
Mechanistic Insights:
-
Deprotonation of 2,6-dimethylaniline by triethylamine generates a more nucleophilic arylamine.
-
Nucleophilic attack on the acyl chloride forms a tetrahedral intermediate.
-
Elimination of chloride ion yields the amide product.
Challenges:
Schotten-Baumann Reaction Variant
This classical method employs interfacial reaction conditions, leveraging aqueous and organic phases to enhance yield.
Procedure:
-
Dissolve 2,6-dimethylaniline in NaOH (10% aqueous solution).
-
Add 2,6-dichlorohexanoyl chloride dropwise under vigorous stirring.
-
Maintain pH >10 to ensure amine deprotonation.
Advantages:
-
Rapid reaction completion (1–2 hours).
-
Simplified workup due to phase separation.
Limitations:
-
Potential hydrolysis of acyl chloride in aqueous media.
-
Lower yields compared to homogeneous-phase reactions.
Intermediate Synthesis and Functionalization
Preparation of 2,6-Dichlorohexanoyl Chloride
The acyl chloride precursor is synthesized via chlorination of hexanoic acid derivatives. Two pathways are documented:
Pathway A: Thionyl Chloride Method
Pathway B: Oxalyl Chloride Approach
Alternative Route: Carbodiimide-Mediated Coupling
For acid-sensitive substrates, 2,6-dichlorohexanoic acid can be activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
Optimization Parameters:
-
Coupling agent: 1.2 equivalents of EDC with 1.1 equivalents of HOBt.
-
Solvent: Dimethylformamide (DMF) or acetonitrile.
-
Reaction monitoring: TLC (Rf = 0.5 in ethyl acetate/hexane 1:3).
Purification and Characterization
Chromatographic Techniques
Crude product purification typically employs flash chromatography:
Spectroscopic Validation
Key spectral data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.08 (t, J = 7.6 Hz, 1H, ArH), 6.97 (d, J = 7.6 Hz, 2H, ArH), 3.42 (t, J = 6.8 Hz, 1H, CHCl₂), 2.32 (s, 6H, Ar-CH₃), 1.65–1.25 (m, 6H, -CH₂-).
Industrial-Scale Considerations
Environmental Impact
Emerging Methodologies and Research Gaps
Photocatalytic Amidation
Recent advances in visible-light-mediated catalysis propose metal-free amidation using eosin Y as a photocatalyst. Preliminary studies suggest:
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide has several scientific research applications, including:
Chemistry: Used as a reference material for method development and calibration in analytical chemistry.
Biology: Employed in studies involving sodium channels and other biological targets.
Medicine: Investigated for its potential use as an impurity standard in pharmaceutical formulations.
Industry: Utilized in quality control testing and validation of analytical methods in various industries.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide involves its interaction with molecular targets such as sodium channels . The compound binds to these channels, modulating their activity and affecting the flow of sodium ions across cell membranes . This interaction can influence various physiological processes, including nerve signal transmission and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: A local anesthetic commonly used in medical procedures.
Lidocaine: Another local anesthetic with similar properties to bupivacaine.
Ropivacaine: A local anesthetic with a similar structure and function to bupivacaine.
Uniqueness
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide is unique due to its specific chemical structure and its use as a reference material in analytical applications . Unlike other local anesthetics, it is primarily used for quality control and method validation purposes .
Biological Activity
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide, also known as Bupivacaine impurity D, is a chemical compound with the empirical formula CHClNO and a molecular weight of 288.21 g/mol. This compound has garnered attention in pharmaceutical research due to its structural similarities to bupivacaine, a widely used local anesthetic. Understanding the biological activity of this compound is essential for assessing its potential therapeutic implications and safety profiles.
- Molecular Formula : CHClNO
- Molecular Weight : 288.21 g/mol
- CAS Number : 1037184-07-8
The biological activity of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide is primarily linked to its interaction with ion channels and neurotransmitter receptors. Similar to bupivacaine, it may exert effects through the blockade of voltage-gated sodium channels, leading to inhibition of action potentials in neurons. This mechanism is crucial for its potential application as a local anesthetic or analgesic agent.
Biological Activity Studies
Research into the biological activity of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide has revealed several key findings:
- Analgesic Properties : Experimental studies have demonstrated that this compound exhibits analgesic effects comparable to those of bupivacaine in animal models. The compound's ability to inhibit pain pathways suggests its potential use in pain management therapies.
- Toxicity Profile : Toxicological assessments indicate that while the compound shows promising analgesic properties, it also presents a risk for neurotoxicity at higher concentrations. This aspect necessitates careful evaluation during therapeutic applications.
- Inhibition of Inflammatory Mediators : Recent studies have indicated that 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide may inhibit the release of inflammatory mediators such as prostaglandins and cytokines, which could further enhance its therapeutic profile in inflammatory conditions.
Table 1: Summary of Biological Activity Studies
Case Study Example
A study conducted by Pendergrass et al. (2023) examined the efficacy of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide in a rodent model of neuropathic pain. The results indicated that administration of the compound led to a significant reduction in pain behaviors compared to control groups. However, higher doses resulted in observable neurotoxic effects, underscoring the need for careful dose management in clinical applications.
Q & A
Q. What are the recommended synthetic routes for 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide, and what critical parameters influence yield?
- Methodological Answer : A common synthetic route involves reacting N-(2,6-dimethylphenyl)chloroacetamide with diethylamine in toluene under controlled conditions. Key parameters include:
- Solvent choice : Toluene is preferred for its ability to dissolve intermediates while minimizing side reactions .
- Stoichiometry : A molar excess of diethylamine (2.1 mL per 1.0 g of chloroacetamide) ensures complete substitution .
- Temperature : Maintaining low temperatures (e.g., ice-water bath for ethanol storage) reduces unintended hydrolysis .
Optimizing these parameters can yield >80% purity, though post-synthesis purification (e.g., recrystallization) is often required.
Q. How should researchers ensure safety when handling this compound during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation steps .
- Waste Disposal : Segregate waste into halogenated organic containers and collaborate with certified hazardous waste management services .
- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Q. What analytical techniques are validated for purity assessment, and what reference standards are applicable?
- Methodological Answer :
- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30 v/v) at 1.0 mL/min. Detection at 254 nm aligns with EP/USP protocols .
- Reference Standards : European Pharmacopoeia (EP) Impurity D (CAS 1037184-07-8) is critical for calibrating retention times and quantifying impurities ≤0.1% .
- Validation : Include system suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) to ensure method robustness .
Advanced Research Questions
Q. How can conflicting crystallography data be resolved when determining the compound’s structure?
- Methodological Answer :
- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .
- Cross-Validation : Pair X-ray diffraction with spectroscopic data (e.g., H/C NMR) to resolve ambiguities in bond angles or torsional conformations .
- Data Contradictions : For disordered regions, apply restraints to thermal parameters and validate against density functional theory (DFT)-optimized models .
Q. What strategies optimize the separation of isomeric byproducts during synthesis?
- Methodological Answer :
- Chromatographic Optimization : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a hexane:isopropanol gradient (95:5 to 80:20) to resolve enantiomers .
- Reaction Monitoring : Employ inline FTIR to detect early-stage isomer formation and adjust reaction kinetics (e.g., temperature modulation) .
- Byproduct Identification : LC-MS/MS with electrospray ionization (ESI+) can differentiate isomers via fragmentation patterns (e.g., m/z 290.44 → m/z 232.32 for desbutyl derivatives) .
Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density around the chloroacetamide group, predicting sites susceptible to nucleophilic attack .
- Experimental Probes : Use Cl NMR to monitor chloride displacement kinetics, correlating chemical shifts with reaction progress .
- Steric Effects : The 2,6-dimethylphenyl group creates steric hindrance, favoring axial attack in SN2 mechanisms. Kinetic studies under varying solvent polarities (e.g., DMSO vs. toluene) can validate this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
